molecular formula C13H18Cl2N2O B3851036 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

Cat. No. B3851036
M. Wt: 289.20 g/mol
InChI Key: PASAXVMGVBEUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as MXC, is a synthetic compound that has been used as a pesticide and herbicide in the past. It is a member of the chlorophenol family and has been shown to have endocrine-disrupting effects on the reproductive system. In recent years, MXC has gained attention as a potential therapeutic agent due to its ability to modulate estrogen receptors.

Mechanism of Action

2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts on estrogen receptors by binding to them and either activating or inhibiting their activity. It has been shown to have a higher affinity for the estrogen receptor beta (ERβ) than for the estrogen receptor alpha (ERα), which may explain its selective activity in different tissues.
Biochemical and Physiological Effects:
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to have a variety of effects on the body, including the modulation of gene expression, the inhibition of cell growth, and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages as a research tool, including its ability to selectively target estrogen receptors and its potential as a therapeutic agent. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several areas of future research that could be explored with 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, including:
1. Developing new drugs based on 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol that can selectively target estrogen receptors in different tissues.
2. Investigating the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a treatment for other estrogen-sensitive conditions, such as osteoporosis and cardiovascular disease.
3. Studying the effects of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol on other signaling pathways and cellular processes.
4. Investigating the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a tool for studying the role of estrogen receptors in different tissues.
5. Exploring the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a diagnostic tool for estrogen-sensitive conditions.
In conclusion, 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a synthetic compound that has gained attention as a potential therapeutic agent due to its ability to modulate estrogen receptors. It has been studied extensively for its potential in the treatment of breast cancer and other estrogen-sensitive conditions. Further research is needed to fully understand its mechanism of action and to explore its potential as a research tool and therapeutic agent.

Scientific Research Applications

2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied extensively for its potential as a therapeutic agent in the treatment of breast cancer and other estrogen-sensitive conditions. It has been shown to have a selective estrogen receptor modulator (SERM) activity, meaning it can act as an estrogen agonist or antagonist depending on the tissue type. This makes it a promising candidate for the development of new drugs that can target specific estrogen receptors.

properties

IUPAC Name

2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-16-3-2-4-17(6-5-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASAXVMGVBEUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.